Tert-butyl 3-[(3-methylbut-2-en-1-yl)oxy]pyrrolidine-1-carboxylate
CAS No.: 1384430-66-3
Cat. No.: VC6561281
Molecular Formula: C14H25NO3
Molecular Weight: 255.358
* For research use only. Not for human or veterinary use.
![Tert-butyl 3-[(3-methylbut-2-en-1-yl)oxy]pyrrolidine-1-carboxylate - 1384430-66-3](/images/structure/VC6561281.png)
Specification
CAS No. | 1384430-66-3 |
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Molecular Formula | C14H25NO3 |
Molecular Weight | 255.358 |
IUPAC Name | tert-butyl 3-(3-methylbut-2-enoxy)pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C14H25NO3/c1-11(2)7-9-17-12-6-8-15(10-12)13(16)18-14(3,4)5/h7,12H,6,8-10H2,1-5H3 |
Standard InChI Key | TUGLAYWEWUULBH-UHFFFAOYSA-N |
SMILES | CC(=CCOC1CCN(C1)C(=O)OC(C)(C)C)C |
Introduction
Chemical Identity and Structural Features
Spectroscopic Characterization
While experimental data for this specific compound is scarce, analogous Boc-protected pyrrolidines exhibit predictable spectral patterns:
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¹H NMR: The Boc group typically shows a singlet at δ 1.4–1.5 ppm for the nine tert-butyl protons. The pyrrolidine ring protons resonate between δ 2.0–3.5 ppm, with splitting patterns dependent on substituents. The prenyloxy group’s vinyl protons appear as a multiplet near δ 5.2–5.4 ppm, while the methyl groups resonate as singlets at δ 1.6–1.8 ppm .
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¹³C NMR: The carbonyl carbon of the Boc group appears at δ 155–160 ppm. The quaternary carbon of the tert-butyl group resonates near δ 80 ppm, while the olefinic carbons of the prenyloxy group are observed at δ 115–125 ppm .
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IR Spectroscopy: Stretching vibrations for the carbonyl group (C=O) of the Boc moiety appear at ~1680–1720 cm⁻¹, and the allyl ether (C-O-C) shows bands near 1100–1250 cm⁻¹ .
Synthetic Methodologies
Key Synthetic Routes
The compound is synthesized via nucleophilic substitution or Mitsunobu reactions, starting from tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
Nucleophilic Alkylation
Reagents: 3-Methylbut-2-en-1-yl bromide, base (e.g., NaH, K₂CO₃), polar aprotic solvent (e.g., DMF, THF).
Mechanism: Deprotonation of the hydroxyl group generates an alkoxide, which displaces the bromide in an SN2 reaction .
Example Procedure:
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Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (5.0 g, 26.7 mmol) in anhydrous THF.
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Add NaH (1.2 eq) at 0°C and stir for 30 minutes.
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Introduce 3-methylbut-2-en-1-yl bromide (1.5 eq) dropwise.
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Warm to room temperature and stir for 12 hours.
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Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography .
Yield: 70–85% (estimated from analogous reactions) .
Mitsunobu Reaction
Reagents: DIAD, PPh₃, 3-methylbut-2-en-1-ol.
Advantages: Stereoretentive coupling, suitable for sensitive substrates .
Example Procedure:
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Combine tert-butyl 3-hydroxypyrrolidine-1-carboxylate (10 mmol), 3-methylbut-2-en-1-ol (12 mmol), PPh₃ (13 mmol), and DIAD (13 mmol) in THF.
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Stir at 25°C for 24 hours.
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Concentrate under reduced pressure and purify by flash chromatography .
Yield: 80–90% (extrapolated from similar Mitsunobu couplings) .
Comparative Analysis of Synthetic Routes
Method | Yield | Reaction Time | Stereochemical Control |
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Nucleophilic Alkylation | 70–85% | 12–24 h | Moderate |
Mitsunobu Reaction | 80–90% | 24 h | High |
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in chlorinated solvents (e.g., DCM, chloroform), moderate in THF and EtOAc, and poor in water .
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Stability: The Boc group is stable under basic and nucleophilic conditions but cleaved by acids (e.g., TFA) . The allyl ether is susceptible to ozonolysis and hydroboration-oxidation .
Thermal Properties
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Melting Point: Estimated 45–55°C (based on similar liquid Boc-pyrrolidines).
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Boiling Point: Decomposes before boiling due to thermal lability of the Boc group .
Applications in Pharmaceutical Synthesis
Intermediate for Kinase Inhibitors
Pyrrolidine derivatives are pivotal in designing ATP-competitive kinase inhibitors. The prenyloxy group enhances membrane permeability, while the Boc group allows sequential deprotection for introducing pharmacophores .
Case Study: Analogous compounds are used in synthesizing JAK2 inhibitors for myeloproliferative disorders .
Prodrug Development
The allyl ether can be oxidized to a carboxylic acid, enabling prodrug strategies. For example, esterase-mediated hydrolysis releases active metabolites in vivo .
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